molecular formula C17H22N4 B13851448 5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile

5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile

Cat. No.: B13851448
M. Wt: 282.4 g/mol
InChI Key: NQOVZQKHTRUMGA-UHFFFAOYSA-N
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Description

5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile typically involves the condensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the reaction of tert-butyl hydrazine with 2,3-dimethylbenzaldehyde under acidic conditions, followed by cyclization and nitrile formation .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of automated flash chromatography for purification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane (DCM) and methanol (MeOH) in gradient elution .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., potassium hydroxide), and catalysts (e.g., copper triflate). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the dimethylphenyl moiety enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

5-amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C17H22N4/c1-11-7-6-8-13(12(11)2)9-15-14(10-18)16(19)21(20-15)17(3,4)5/h6-8H,9,19H2,1-5H3

InChI Key

NQOVZQKHTRUMGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C)C

Origin of Product

United States

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